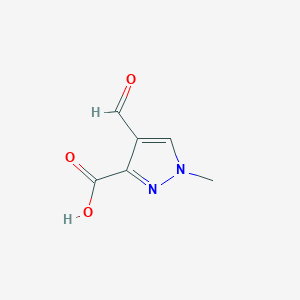

4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFKLNYSBXLXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267443-23-1 | |

| Record name | 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by formylation and carboxylation steps .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Condensation Reactions

The formyl group undergoes nucleophilic addition-elimination reactions with amines and hydrazines:

a. Hydrazone Formation

Reaction with hydrazine derivatives produces pyrazole hydrazones, which are precursors for further cyclization. For example:

This reaction typically occurs in ethanol under reflux (60–80°C) with catalytic acetic acid .

b. Schiff Base Synthesis

Condensation with primary amines yields Schiff bases:

These reactions are often conducted in methanol or ethanol at room temperature .

Reduction Reactions

The aldehyde group can be selectively reduced while preserving the carboxylic acid:

a. Sodium Borohydride Reduction

This produces 4-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid in quantitative yields under mild conditions (0–5°C, 2–4 hours) .

Oxidation and Decarboxylation

The carboxylic acid group participates in decarboxylation under thermal or basic conditions:

a. Thermal Decarboxylation

Heating above 200°C leads to CO elimination:

This yields 4-formyl-1-methyl-1H-pyrazole derivatives .

Esterification and Amide Formation

The carboxylic acid can be derivatized into esters or amides:

a. Esterification

Reaction with alcohols in acidic media:

For example, ethanol yields ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate.

b. Amide Synthesis

Conversion to the acid chloride (using SOCl or PCl) followed by reaction with amines:

This method produces pyrazole carboxamides with yields up to 69% .

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

a. Formation of Imidazo[4,5-b]pyridines

Reaction with 2,3-diaminopyridine in benzene under reflux yields 3H-imidazo[4,5-b]pyridine derivatives via nucleophilic substitution and cyclization .

b. Pyridazinone Synthesis

Condensation with hydrazines followed by cyclization produces pyridazinone derivatives :

Nucleophilic Additions

The aldehyde group participates in Grignard or Wittig reactions:

a. Grignard Addition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibit potent antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Pseudomonas aeruginosa | 32 | Gram-negative |

These findings suggest its potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies indicated that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory diseases. This positions it as a candidate for therapeutic applications in conditions like arthritis and other inflammatory disorders.

Agricultural Applications

Fungicidal Activity

this compound has demonstrated effectiveness as a fungicide. It exhibits systemic activity against various phytopathogenic fungi, making it suitable for use in agricultural settings. The compound can be employed as a foliar or soil fungicide and has shown efficacy against diseases such as powdery mildew and blight on crops like cereals and tomatoes.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a bifunctional building block for synthesizing complex pyrazole derivatives. Its unique structure allows for various organic transformations, facilitating the development of new compounds with potential biological activities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial was conducted to assess the efficacy of a derivative of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the fungicidal properties of the compound on wheat crops affected by Fusarium species. The results demonstrated a marked improvement in crop yield and health when treated with formulations containing this compound, highlighting its effectiveness in agricultural applications.

Mechanism of Action

The mechanism of action of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context .

Comparison with Similar Compounds

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Substituents: Allyl group at N1, amino (-NH₂) at C3, carboxylic acid at C3.

- Key Differences: The amino group at C3 (vs. C4-carboxylic acid (vs. C3 in the title compound) alters electronic distribution, affecting acidity (pKa) and metal-binding properties.

- Applications : Used in agrochemicals (e.g., pyrazosufuron analogs) due to bioactivity against pests .

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

- Substituents : Chlorine at C4, methyl at N1, carboxylic acid at C3.

- Key Differences :

- Chlorine (electron-withdrawing) increases the acidity of the carboxylic acid compared to the formyl-substituted analog.

- The absence of a formyl group reduces reactivity in condensation reactions but enhances stability under basic conditions.

- Applications : Intermediate in synthesizing herbicides and pharmaceuticals, leveraging the chloro group for nucleophilic substitution .

4-(Cbz-Amino)-1-methyl-1H-pyrazole-3-carboxylic Acid

- Substituents: Carbobenzyloxy (Cbz)-protected amino group at C4, methyl at N1, carboxylic acid at C3.

- Key Differences: The Cbz group introduces steric bulk and protects the amino group during synthetic steps, contrasting with the formyl group’s role in electrophilic reactions. Higher molecular weight (275.26 g/mol) compared to the title compound (estimated ~168.13 g/mol).

- Applications : Used in peptide synthesis and as a building block for kinase inhibitors .

4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

- Substituents: Amino group at C4, benzyl-carboxamide at C5, methyl at N1.

- Key Differences :

- Carboxamide (vs. carboxylic acid) reduces acidity and increases lipophilicity, favoring blood-brain barrier penetration.

- Benzyl group enhances π-π stacking interactions, relevant in drug design for target binding.

- Applications: Potential CNS-targeting therapeutics due to structural modifications .

Tabulated Comparison of Key Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |

|---|---|---|---|---|

| 4-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid | Formyl (C4), COOH (C3), Me (N1) | ~168.13 | Aldehyde, Carboxylic Acid | Synthetic intermediate |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Allyl (N1), NH₂ (C3), COOH (C4) | ~181.17 | Amino, Carboxylic Acid | Agrochemicals |

| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | Cl (C4), COOH (C3), Me (N1) | ~160.57 | Chlorine, Carboxylic Acid | Herbicide synthesis |

| 4-(Cbz-Amino)-1-methyl-1H-pyrazole-3-carboxylic acid | Cbz-NH (C4), COOH (C3), Me (N1) | 275.26 | Protected Amino, Carboxylic Acid | Peptide chemistry |

| 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide | NH₂ (C4), Bn-CONH (C5), Me (N1) | ~259.30 | Amino, Carboxamide | Drug discovery (CNS targets) |

Research Findings and Implications

- Reactivity : The formyl group in the title compound facilitates Schiff base formation, useful in coordination chemistry and covalent inhibitor design.

- Biological Activity: Chloro and amino analogs show higher agrochemical efficacy, while Cbz-protected derivatives prioritize synthetic utility .

- Solubility : Carboxylic acid-containing derivatives (e.g., title compound) exhibit higher aqueous solubility than carboxamide variants, critical for formulation .

Biological Activity

4-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid (FMPC) is a compound of considerable interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of FMPC, supported by data tables and case studies.

Synthesis

FMPC can be synthesized through various methods, including the reaction of hydrazones derived from electron-deficient ketones. The synthesis typically involves treating pyrazole with appropriate reagents such as NaOH in methanol, which yields the target compound with significant efficiency .

Antimicrobial Properties

FMPC has demonstrated notable antimicrobial activity. In a study evaluating several pyrazole derivatives, FMPC exhibited significant inhibition against various bacterial strains, including E. coli and Bacillus subtilis. The compound's mechanism appears to involve disruption of microbial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Recent studies have highlighted FMPC's potential as an anticancer agent. For instance, compounds containing the 1H-pyrazole structure have shown effectiveness in inhibiting the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). At concentrations as low as 1 µM, FMPC induced apoptosis and increased caspase-3 activity, indicating its role as a microtubule-destabilizing agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, FMPC has been investigated for its anti-inflammatory effects. It has shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that FMPC could be beneficial in treating inflammatory diseases .

Data Tables

| Biological Activity | Tested Concentration | Effect | Reference |

|---|---|---|---|

| Antimicrobial | 40 µg/mL | Inhibition of E. coli | |

| Anticancer | 1 µM | Induction of apoptosis | |

| Anti-inflammatory | 10 µM | Reduction of TNF-α levels |

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives including FMPC were tested against standard bacterial strains. The results indicated that FMPC had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, underscoring its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro studies on MDA-MB-231 cells revealed that FMPC not only inhibited cell proliferation but also caused significant morphological changes indicative of apoptosis. The activation of caspase pathways further confirmed its role in inducing programmed cell death .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.